[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C33H44NOPS and its molecular weight is 533.7 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% is 533.28812320 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is a chiral molecule with sulfinamide and phosphine ester groups . These groups are often involved in the formation of coordination or covalent bonds with metal center atoms, directly influencing the chemical environment around the metal atom .
Mode of Action
The compound, being a ligand, can bind to the metal center atom in a coordination or covalent manner. This binding can improve reaction conditions, enhance catalytic activity, and conversion rates . The compound’s unique non-C2 symmetry and the presence of different soft and hard coordination atoms allow it to act as a monophosphine ligand, N,P-ligand, P,S-ligand, P,O-ligand with various transition metals and different valence states of metals using flexible coordination modes .
Biochemical Pathways
It is known that the compound has been used in 14 types of palladium-catalyzed asymmetric reactions, showing excellent enantioselectivity . This suggests that the compound may play a role in various biochemical pathways involving palladium-catalyzed reactions.
Result of Action
Given its role as a ligand in palladium-catalyzed asymmetric reactions, it is likely to influence the stereochemical outcome of these reactions .
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44NOPS/c1-33(2,3)37(35)34-32(29-23-14-16-25-15-10-11-21-28(25)29)30-22-12-13-24-31(30)36(26-17-6-4-7-18-26)27-19-8-5-9-20-27/h10-16,21-24,26-27,32,34H,4-9,17-20H2,1-3H3/t32-,37+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCFCSVKDTFQO-NBWQQBAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.